N-(4-mesitylthiazol-2-yl)benzamide

Descripción general

Descripción

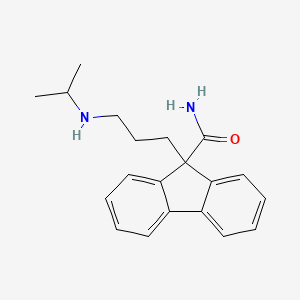

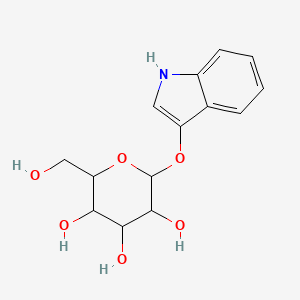

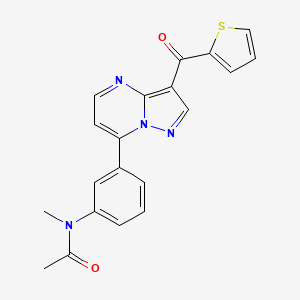

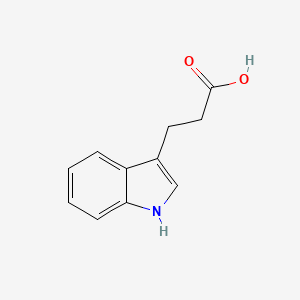

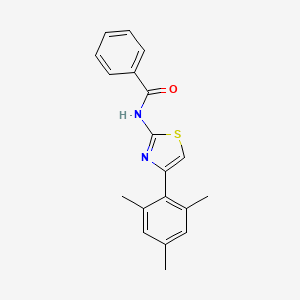

“N-(4-mesitylthiazol-2-yl)benzamide” is a chemical compound with the molecular formula C19H18N2OS . It is also known by the synonym INH6 . The compound has a molecular weight of 322.4 g/mol .

Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring attached to a benzamide group . The InChI key for this compound is WCZLNJTXHZPHLM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 322.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass is 322.11398438 g/mol .Aplicaciones Científicas De Investigación

Anticonvulsant and Neuroprotective Properties

Research on related 1,3-benzothiazol-2-yl benzamides has revealed their potential as anticonvulsants, showing activity in MES and scPTZ screens. These compounds also demonstrated a decrease in immobility time, indicating potential neuroprotective properties. Notably, they did not exhibit neurotoxicity or liver toxicity, suggesting a favorable safety profile (Rana et al., 2008).

Antimicrobial and Antifungal Agents

Thiazole derivatives, such as those similar to N-(4-mesitylthiazol-2-yl)benzamide, have been synthesized and shown to possess significant antimicrobial properties. These include activity against various bacterial strains, especially Gram-positive bacteria, and antifungal activity against strains like Candida (Bikobo et al., 2017).

Anticancer Potential

Compounds related to this compound have been explored for their anticancer activity. Some derivatives have shown efficacy against multiple cancer cell lines, including breast, lung, and ovarian cancer, presenting them as promising candidates for further anticancer drug development (Ravinaik et al., 2021).

Anti-inflammatory Applications

Certain thiazole and thiazoline derivatives have demonstrated anti-inflammatory activity. Specific compounds in this category have shown potential across a range of concentrations, with one exhibiting no adverse effect on myocardial function, highlighting their therapeutic promise for inflammatory conditions (Lynch et al., 2006).

Mecanismo De Acción

Target of Action

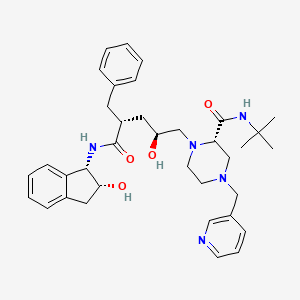

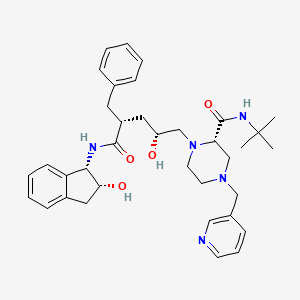

INH6, also known as N-(4-mesitylthiazol-2-yl)benzamide or N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide, is a potent inhibitor of the Hec1/Nek2 complex . Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA Related Kinase 2) are proteins that play crucial roles in cell division and the proper segregation of chromosomes. Overexpression of these proteins is often associated with various types of cancer .

Mode of Action

INH6 selectively disrupts the interaction between Hec1 and Nek2 . This disruption leads to the inactivation of the Hec1/Nek2 function, which is mediated by protein degradation . The compound’s interaction with its targets results in changes in the mitotic pathway, leading to chromosome mis-segregation .

Biochemical Pathways

The primary biochemical pathway affected by INH6 is the mitotic pathway. By inhibiting the Hec1/Nek2 complex, INH6 disrupts the normal process of cell division. This disruption leads to chromosome mis-segregation, a condition that can trigger cell death, particularly in cancer cells where the Hec1/Nek2 complex is often overexpressed .

Result of Action

The primary result of INH6’s action is the induction of cell death through the disruption of normal cell division. Specifically, INH6-treated cells exhibit an increased mitotic population with multipolar spindle configurations and an increased rate of chromosome misalignment . Furthermore, INH6-treated cells show progressive morphological changes characteristic of dying cells, such as membrane bubbling .

Action Environment

It is known that various factors, such as ph, temperature, and the presence of other molecules, can influence the activity and stability of a compound

Propiedades

IUPAC Name |

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-12-9-13(2)17(14(3)10-12)16-11-23-19(20-16)21-18(22)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZLNJTXHZPHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.